Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate
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Overview
Description
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of functional groups, followed by selective reactions to introduce the desired substituents. The final step often includes deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the carbamate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like molecular oxygen or air, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while reduction of carbonyl groups can produce secondary or tertiary alcohols.
Scientific Research Applications
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired biological outcomes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)carbamate
- Benzyl((2S,3R)-3-hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate
Uniqueness
Benzyl((2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H30N2O3 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
benzyl N-[3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C22H30N2O3/c1-17(2)14-23-15-21(25)20(13-18-9-5-3-6-10-18)24-22(26)27-16-19-11-7-4-8-12-19/h3-12,17,20-21,23,25H,13-16H2,1-2H3,(H,24,26) |
InChI Key |
QHRJDIHLVUNQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC(C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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